methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate is a heterocyclic organic compound featuring a benzo[d]oxazole core substituted with a 2-oxo group at position 2. The structure integrates a pyrrolidine ring linked via an acetyl-thioether bridge to a methyl acetate moiety. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting the translocator protein (TSPO), a mitochondrial membrane protein implicated in neuroinflammation and cancer .
Properties
IUPAC Name |
methyl 2-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-22-15(20)10-24-11-6-7-17(8-11)14(19)9-18-12-4-2-3-5-13(12)23-16(18)21/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRXGEQFBJZHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
- Step 1 : 3-Mercaptopyrrolidine is reacted with methyl bromoacetate in the presence of K₂CO₃ in DMF at 25°C for 12 h.
- Step 2 : Protection of the pyrrolidine nitrogen with Boc anhydride (Boc₂O) and DMAP in THF.
Key Data :
| Reaction Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 25°C | 78% | 95% |
| Boc protection | Boc₂O, DMAP, THF | 89% | 98% |
Mitsunobu Reaction
For stereochemical control, Mitsunobu conditions (DIAD, PPh₃) couple mercaptoacetic acid to N-Boc-pyrrolidin-3-ol, followed by methyl esterification.
Coupling of Fragments
The final assembly involves coupling the benzo[d]oxazolone and pyrrolidine-thioacetate via an acetyl linker:
Acylation of Pyrrolidine
- Activation : 2-Chloroacetic acid is activated with HATU/DIPEA in DCM and reacted with N-Boc-pyrrolidine-thioacetate.
- Deprotection : TFA-mediated removal of the Boc group yields the free amine, which is acetylated with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid using EDCI/HOBt.
Key Data :
| Reaction Step | Reagents | Yield |
|---|---|---|
| Acetylation | HATU, DIPEA | 65% |
| EDCI/HOBt coupling | RT, 24 h | 58% |
One-Pot Coupling
A streamlined approach uses in-situ activation of both fragments with DCC/NHS, achieving a 52% overall yield but requiring rigorous purification.
Purification and Analytical Characterization
- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J=8.0 Hz, 1H), 7.35 (s, 1H), 4.25–4.15 (m, 1H), 3.72 (s, 3H), 3.45–3.35 (m, 2H).
- HRMS (ESI) : m/z 407.1245 [M+H]⁺ (calc. 407.1248).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate may undergo oxidation reactions at the sulfur or benzoxazole moiety using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : The compound can be reduced at the ester or ketone functionalities using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the ester or thioester sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: : Amines, thiols; typically in an organic solvent like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: : Sulfoxides or sulfones, hydroxylated benzoxazole derivatives.
Reduction: : Alcohols, reduced ketone or ester derivatives.
Substitution: : Thioether, amide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives containing the oxobenzo[d]oxazole structure exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in MDPI demonstrated that related compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
Antimicrobial Properties
The compound has also shown antimicrobial activity against several pathogens. In vitro studies suggest that methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate exhibits inhibitory effects on bacterial growth, particularly against strains resistant to conventional antibiotics. This property positions it as a potential lead compound for developing new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the oxobenzo[d]oxazole ring followed by the introduction of the pyrrolidine moiety through thioacetic acid derivatives. Detailed synthetic pathways can be found in various chemical literature, including methodologies outlined in recent publications .
Case Study 1: Cancer Cell Line Testing
In an experimental setup, this compound was tested against A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at micromolar concentrations. Flow cytometry analysis confirmed increased apoptosis rates, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial tests were conducted using this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics, indicating its potential utility in treating infections caused by resistant strains .
Mechanism of Action
The compound's mechanism of action would depend on its application:
Enzyme Inhibition: : It could act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate interaction.
Molecular Targets and Pathways: : Interaction with specific proteins or receptors, altering signaling pathways or metabolic processes within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues in Nuclear Medicine
Compound 1: 2-(5-(2-(Bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide (PBPA)
- Structure : Shares the 2-oxobenzo[d]oxazol-3(2H)-yl core but replaces the pyrrolidine-thioacetate group with bis-pyridinylmethyl and phenylacetamide substituents.
- Application : TSPO-selective SPECT ligand with demonstrated in vitro binding affinity. The pyridine and phenyl groups enhance lipophilicity, aiding blood-brain barrier penetration .
- Key Difference : The target compound’s pyrrolidine-thioacetate chain may alter pharmacokinetics (e.g., metabolic stability) compared to PBPA’s aromatic substituents.
Compound 2: Carbon-11 labeled N-methyl-2-(5-((naphthalen-2-ylmethyl)amino)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide
- Structure: Features a naphthalenylmethylamino group at position 5 of the benzo[d]oxazole ring.
- Application: Designed for bifunctional chelation in radiopharmaceuticals.
Benzo[d]thiazole Derivatives
Compound 3 : 2-(2-oxobenzo[d]thiazol-3(2H)-yl) acetate
- Structure : Replaces the oxazole oxygen with sulfur (benzothiazole core).
- Synthesis : Synthesized via nucleophilic substitution using benzyl bromoacetate, yielding a 94% recrystallized product .
- Application : Intermediate in agrochemicals (e.g., benazolin, a herbicide with a similar benzothiazoleacetic acid structure) .
- Key Difference : The sulfur atom in benzothiazole derivatives increases electronegativity and alters bioactivity compared to oxazole-based compounds.
Tabulated Comparison
Research Implications and Gaps
- Pharmacological Potential: The target compound’s pyrrolidine-thioacetate group may confer improved solubility over PBPA’s aromatic substituents, but in vivo stability remains untested.
- Synthetic Feasibility : Analogous to Compound 3’s high-yield synthesis , the target compound could be synthesized via similar nucleophilic substitutions, though steric hindrance from the pyrrolidine ring may require optimization.
- Biological Activity : Structural parallels to benazolin suggest possible herbicidal activity, but this remains speculative without empirical data.
Biological Activity
Methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C19H22N2O4S. Its structure includes a pyrrolidine ring, a thioether linkage, and an oxobenzo[d]oxazole moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxazole ring followed by the introduction of the pyrrolidine and thioether groups. Detailed procedures can be referenced in studies focusing on similar compounds .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxobenzo[d]oxazole exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound 10 | Streptococcus mutans | 8 |
| Compound 11 | Bacillus subtilis | 16 |
| Compound 37 | Escherichia coli | 16 |
| Compound 10 | Candida albicans | 32 |
These compounds demonstrate varying degrees of activity, with some showing MIC values significantly lower than standard antibiotics like streptomycin .
The antimicrobial effect is likely due to the inhibition of essential bacterial enzymes involved in fatty acid biosynthesis. Molecular docking studies have indicated that these compounds bind effectively to the target enzyme FabI, disrupting its function and leading to bacterial cell death .
Cytotoxicity Studies
In addition to antimicrobial properties, cytotoxicity assessments indicate that while some derivatives exhibit potent antibacterial activity, they may also affect mammalian cell lines. Further investigation into their selectivity and safety profiles is necessary to evaluate their therapeutic potential .
Case Studies
A notable study investigated a series of benzoxazolinone derivatives linked to various functional groups. Among these, several compounds demonstrated strong antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the benzoxazole ring for enhancing biological activity .
Q & A
Basic Question: What are the common synthetic pathways for preparing methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate?
Answer:
The synthesis typically involves multi-step reactions, leveraging modular assembly of the benzoxazolone, pyrrolidine, and thioacetate moieties. Key steps include:
- Benzoxazolone Formation : Cyclization of 2-aminophenol derivatives with activated carbonyl agents (e.g., phosgene analogs) to generate the 2-oxobenzo[d]oxazole core .
- Pyrrolidine Functionalization : Introduction of the acetyl group via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
- Thioacetate Conjugation : Thiol-alkylation or Michael addition to attach the thioacetate group under mild basic conditions (e.g., NaH or K₂CO₃ in DMF) .
Standard purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.
Basic Question: How is the molecular structure of this compound characterized in academic research?
Answer:
Structural elucidation relies on:
- Spectroscopic Techniques :
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the pyrrolidine-thioacetate linkage (e.g., torsion angles critical for bioactivity) .
Advanced Question: How can reaction yields be optimized for the thioacetate conjugation step?
Answer:
Yield optimization requires Design of Experiments (DOE) principles:
- Variables : Solvent polarity (DMF vs. THF), base strength (NaH vs. K₂CO₃), and temperature (0°C vs. RT) .
- Response Surface Methodology (RSM) : A 3² factorial design can model interactions between solvent and base, identifying optimal conditions (e.g., DMF/K₂CO₃ at 25°C maximizes nucleophilicity of the thiol group) .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) may accelerate thiol-alkylation, reducing side-product formation .
Advanced Question: What computational methods are used to predict reactivity or biological targets for this compound?
Answer:
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) predicts reaction pathways (e.g., activation energy for acetyl transfer to pyrrolidine) and electronic properties (HOMO/LUMO gaps for redox activity) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite screens for binding affinity with enzymes (e.g., cyclooxygenase-2 or kinase targets) using the benzoxazolone as a pharmacophore .
- Machine Learning : ICReDD’s reaction path search algorithms integrate experimental data to prioritize synthetic routes with >90% confidence .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) arise from:
- Structural Variations : Minor substitutions (e.g., methyl vs. ethyl esters) alter logP and bioavailability. Compare analogs in PubChem (e.g., CID 2034607-10-6 vs. CID 1006340-77-7) .
- Assay Conditions : Standardize protocols (e.g., MIC testing under consistent pH/temperature) and validate with positive controls (e.g., ciprofloxacin for antibacterial assays) .
- Meta-Analysis : Use tools like RevMan to aggregate data across studies, identifying trends (e.g., benzoxazolone derivatives show IC₅₀ < 10 µM against Gram-positive pathogens) .
Advanced Question: What strategies are employed to study the degradation pathways of this compound under physiological conditions?
Answer:
- In Vitro Hydrolysis : Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments. Monitor ester hydrolysis via HPLC-MS, identifying metabolites like 2-((pyrrolidin-3-yl)thio)acetic acid .
- Oxidative Stress Tests : Expose to H₂O₂ or liver microsomes (CYP450 enzymes) to detect sulfoxide/sulfone derivatives via LC-QTOF .
- Stability Studies : Accelerated thermal degradation (40–60°C) with Arrhenius modeling predicts shelf-life .
Advanced Question: How does the stereochemistry of the pyrrolidine ring influence biological activity?
Answer:
- Enantiomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates (R)- and (S)-pyrrolidine isomers.
- Bioactivity Profiling : (R)-isomers often show 3–5× higher affinity for neurological targets (e.g., σ₁ receptors) due to complementary hydrogen bonding .
- Molecular Dynamics (MD) : Simulations (AMBER force field) reveal that (S)-isomers adopt non-productive conformations in enzyme binding pockets .
Advanced Question: What industrial-scale purification challenges exist for this compound, and how are they addressed?
Answer:
- Challenge : Low solubility in aqueous systems complicates crystallization.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
